Cas no 828-27-3 (4-(Trifluoromethoxy)phenol)

4-(Trifluoromethoxy)phenol structure
4-(Trifluoromethoxy)phenol structure
4-(Trifluoromethoxy)phenol
828-27-3
C7H5F3O2
178.108612775803
MFCD00040988
40025
24860693

4-(Trifluoromethoxy)phenol Properties

Names and Identifiers

    • 4-(Trifluoromethoxy)phenol
    • P-(Triflourmethoxy)Phenol
    • p-(Trifluoromethoxy)phenol
    • p-Trifluoromethoxy phenol
    • 4-Hydroxyphenyl Trifluoromethyl Ether
    • 4-Trifluoromethoxyphenol
    • Phenol, 4-(trifluoromethoxy)-
    • 4-trifluoromethoxy phenol
    • 4-trifluoromethoxy-phenol
    • phenol, 4-(trifluoromethoxy)
    • 4-hydroxytrifluoromethoxybenzene
    • p-trifluoromethoxyphenol
    • PubChem1506
    • 4-trifluoro methoxyphenol
    • 4-(trifluoromethoxy)-phenol
    • 4--(Trifluoromethoxy)phenol
    • KSC448A9B
    • 4-(Trifluoromethoxy)phenol (ACI)
    • Phenol, p-(trifluoromethoxy)- (7CI, 8CI)
    • R-2-PHENYL-THIAZOLIDINE-4-CARBOXYLICACID
    • W-104158
    • SCHEMBL221511
    • FT-0616896
    • EN300-91578
    • 4-(trifluoromethyloxy)-phenol
    • MHTVTJKQAYXOIM-UHFFFAOYSA-N
    • AC-13072
    • T1341
    • BCP31185
    • BDBM50490492
    • NS00042485
    • AM20041217
    • CS-W003970
    • DTXSID60232002
    • CHEMBL2326881
    • EINECS 212-583-0
    • MFCD00040988
    • PS-8563
    • AKOS005254971
    • 4-(Trifluoromethoxy)phenol, 98%
    • 828-27-3
    • MLCUUJQEMZNLPZ-UHFFFAOYSA-N
    • 4-(trifluoromethoxy)phenol,98%
    • DB-024257
    • +Expand
    • MFCD00040988
    • WDRJNKMAZMEYOF-UHFFFAOYSA-N
    • 1S/C7H5F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H
    • FC(OC1C=CC(O)=CC=1)(F)F
    • 1945934

Computed Properties

  • 178.02400
  • 1
  • 5
  • 1
  • 178.02416388 g/mol
  • 12
  • 138
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.6
  • 2
  • 0
  • 29.5
  • 178.11

Experimental Properties

  • 2.29080
  • 29.46000
  • n20/D 1.447(lit.)
  • 95°C/25mmHg(lit.)
  • 18-19°C
  • Fahrenheit: 186.8 ° f < br / > Celsius: 86 ° C < br / >
  • 3475
  • Transparent brown liquid
  • Not determined
  • 1.375 g/mL at 25 °C(lit.)

4-(Trifluoromethoxy)phenol Security Information

4-(Trifluoromethoxy)phenol Customs Data

  • 29095090
  • China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-(Trifluoromethoxy)phenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034AR-1g
4-(Trifluoromethoxy)phenol
828-27-3 98%
1g
$4.00 2024-04-21
A2B Chem LLC
AB44739-1g
4-(Trifluoromethoxy)phenol
828-27-3 98%
1g
$4.00 2024-04-19
abcr
AB104270-25 g
4-(Trifluoromethoxy)phenol, 98%; .
828-27-3 98%
25 g
€61.40 2023-07-20
Alichem
A014002304-250mg
4-(Trifluoromethoxy)phenol
828-27-3 97%
250mg
$494.40 2023-09-01
Ambeed
A131146-1g
4-(Trifluoromethoxy)phenol
828-27-3 98%
1g
$5.0 2024-07-24
Apollo Scientific
PC7439M-25g
4-(Trifluoromethoxy)phenol
828-27-3 98%
25g
£12.00 2024-05-25
Chemenu
CM116833-1000g
4-(Trifluoromethoxy)phenol
828-27-3 95+%
1000g
$320
Crysdot LLC
CD12027536-1000g
4-(Trifluoromethoxy)phenol
828-27-3 98%
1000g
$297
Enamine
EN300-91578-0.05g
4-(trifluoromethoxy)phenol
828-27-3 95%
0.05g
$19.0 2024-05-21
eNovation Chemicals LLC
D628818-250g
p-Trifluoromethoxy phenol
828-27-3 97%
250g
$200 2022-09-07

4-(Trifluoromethoxy)phenol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Povidone-iodine Solvents: Water ;  25 °C
Reference
A practical method for preparation of phenols from arylboronic acids catalyzed by iodopovidone in aqueous medium
Lu, Guangying; et al, Tetrahedron Letters, 2019, 60(39),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iron oxide (Fe2O3) Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Water
Reference
Ligand- and base-free synthesis of phenols by rapid oxidation of arylboronic acids using iron(III) oxide
Sawant, Sanghapal D.; et al, Tetrahedron Letters, 2014, 55(4), 811-814

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Quinone Solvents: Water ;  23 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Benzoquinone-promoted aerobic oxidative hydroxylation of arylboronic acids in water
Cheng, Guolin; et al, Synthesis, 2014, 46(3), 295-300

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Water Catalysts: Sodium cyanide Solvents: Ethanol ;  12 h, 50 °C
Reference
An efficient and chemoselective deprotection of aryl tert-butyldimethylsilyl (TBDMS) ethers by NaCN
Qiao, Xue-jun; et al, Journal of the Brazilian Chemical Society, 2016, 27(5), 899-904

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Preparation of (trifluoromethoxy)phenols from bis[(trifluoromethoxy)phenyl] carbonates
, Japan, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Water ,  Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ;  36 h, 105 °C
Reference
Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions
Katagiri, Kotone; et al, Organic Letters, 2022, 24(28), 5149-5154

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Water Catalysts: Cuprous chloride Solvents: Dimethylformamide ;  2 h, 40 °C
Reference
Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums
Ye, Lianbao; et al, RSC Advances, 2019, 9(37), 21525-21529

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid
Reference
(2R)-2-Methylchromane-2-carboxylic acids: Discovery of selective PPARα agonists as hypolipidemic agents
Koyama, Hiroo; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(14), 3347-3351

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium fluoride ,  Lithium perchlorate ,  Bis(pinacolato)diborane ,  N-Fluorobenzenesulfonimide Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  6 h
1.2 Reagents: Sodium peroxoborate ,  Oxygen Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis
Dow, Nathan W.; et al, Journal of the American Chemical Society, 2022, 144(14), 6163-6172

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  1 h, 60 °C
Reference
2-(Trimethylsilyl)ethanol as a new alcohol equivalent for copper-catalyzed coupling of aryl iodides
Dibakar, Mullick; et al, Tetrahedron Letters, 2011, 52(41), 5338-5341

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dabco ,  Water Catalysts: Nickel dichloride ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: 1,3-Dimethyl-2-imidazolidinone ;  3 h, rt
Reference
Machine-Learning Classification for the Prediction of Catalytic Activity of Organic Photosensitizers in the Nickel(II)-Salt-Induced Synthesis of Phenols
Noto, Naoki ; et al, Angewandte Chemie, 2023, 62(11),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid
Reference
Modifications of primaquine as antimalarials. 3. 5-Phenoxy derivatives of primaquine
Nodiff, Edward A.; et al, Journal of Medicinal Chemistry, 1982, 25(9), 1097-101

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Toluene ;  14 h, 110 °C; 110 °C → rt
2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  1 h, 60 °C
Reference
2-(Trimethylsilyl)ethanol as a new alcohol equivalent for copper-catalyzed coupling of aryl iodides
Dibakar, Mullick; et al, Tetrahedron Letters, 2011, 52(41), 5338-5341

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C; 15 min, rt
2.1 Reagents: Water ,  Vitreous silica Catalysts: N-Benzyl-2-pyridone Solvents: Chlorobenzene ;  36 h, 105 °C
Reference
Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions
Katagiri, Kotone; et al, Organic Letters, 2022, 24(28), 5149-5154

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Ethanol ,  Water ;  6 h, 120 °C
Reference
Catalytic C-O bond cleavage in a β-O-4 lignin model through intermolecular hydrogen transfer
Ahsan Usman, Muhammad; et al, Inorganica Chimica Acta, 2021, 521,

4-(Trifluoromethoxy)phenol Raw materials

4-(Trifluoromethoxy)phenol Preparation Products

4-(Trifluoromethoxy)phenol Suppliers

J&K Scientific
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(CAS:828-27-3)
ZHAI XIAN SHENG
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(CAS:828-27-3)
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Nanxing Chemical (Jiangsu) Co., Ltd.
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:828-27-3)
A LA DING
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:828-27-3)
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